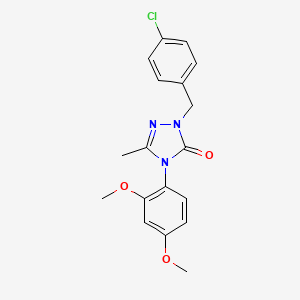

2-(4-chlorobenzyl)-4-(2,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

This compound belongs to the 1,2,4-triazol-3-one class, characterized by a five-membered heterocyclic ring with three nitrogen atoms and a ketone group. Its structure includes a 4-chlorobenzyl group at position 2, a 2,4-dimethoxyphenyl substituent at position 4, and a methyl group at position 3. These substituents influence its physicochemical properties and biological activity, particularly in antifungal and antimicrobial applications .

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-4-(2,4-dimethoxyphenyl)-5-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3/c1-12-20-21(11-13-4-6-14(19)7-5-13)18(23)22(12)16-9-8-15(24-2)10-17(16)25-3/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQHNFJQCPHERA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-chlorobenzyl)-4-(2,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that contributes to its diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

- Molecular Formula : C18H18ClN3O3

- Molecular Weight : 359.81 g/mol

- Boiling Point : 495.4 ± 55.0 °C (predicted)

- Density : 1.28 ± 0.1 g/cm³ (predicted)

- pKa : 2.58 ± 0.20 (predicted) .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Triazole derivatives typically exhibit activity through the inhibition of enzymes or interference with cellular signaling pathways. The presence of electron-withdrawing groups, such as the chlorobenzyl moiety, enhances its interaction with target proteins.

Anticancer Activity

Research indicates that triazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has shown effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines.

- IC50 Values : Preliminary studies suggest IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against a range of pathogens:

- Bacterial Strains : Exhibited activity against Gram-positive and Gram-negative bacteria.

- Fungal Strains : Demonstrated antifungal effects against common pathogens such as Candida albicans.

The mechanism may involve disruption of cell wall synthesis or inhibition of nucleic acid synthesis in microbes .

Anti-inflammatory Effects

In vitro studies have indicated that the compound can modulate inflammatory responses:

- Cytokine Production : It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation .

Structure-Activity Relationship (SAR)

The structure of this compound suggests several key features that enhance its biological activity:

- Chlorobenzyl Group : Enhances lipophilicity and improves binding to biological targets.

- Dimethoxyphenyl Group : Contributes to electron donation and stabilizes interactions with receptors.

- Triazole Ring : Essential for biological activity due to its ability to chelate metal ions and interact with enzyme active sites .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

- Study on Anticancer Activity : A recent study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer .

- Antimicrobial Testing : In vitro assays showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Chemical Reactions Analysis

Synthetic Pathways and Key Intermediate Formation

The synthesis of substituted 1,2,4-triazol-3-ones typically involves cyclization of acylthiosemicarbazides or hydrazinecarbothioamides under basic conditions. For the target compound, a plausible route involves:

-

Step 1 : Hydrazinolysis of ethyl 2-(4-chlorobenzyloxy)acetate to form the corresponding hydrazide intermediate.

-

Step 2 : Reaction with 2,4-dimethoxyphenyl isothiocyanate to yield a thiosemicarbazide derivative.

-

Step 3 : Alkaline cyclization (e.g., using KOH/EtOH) to form the 1,2,4-triazol-3-one core .

| Reaction Step | Reagents/Conditions | Yield | Key Intermediate |

|---|---|---|---|

| Hydrazinolysis | NH₂NH₂·H₂O, EtOH, 80°C | 85% | Hydrazide derivative |

| Thiourea formation | 2,4-Dimethoxyphenyl isothiocyanate, dry ethanol | 78% | Thiosemicarbazide |

| Cyclization | KOH, EtOH, reflux | 72% | Triazolone core |

Functional Group Reactivity

The compound exhibits reactivity at three key sites:

-

Triazolone Ring : The carbonyl group at position 3 undergoes nucleophilic addition. For example, reaction with hydrazine hydrate yields 4-amino-1,2,4-triazole derivatives .

-

4-Chlorobenzyl Substituent : The chlorine atom participates in cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids under Pd catalysis .

-

2,4-Dimethoxyphenyl Group : Demethylation occurs under strong acidic conditions (e.g., HBr/AcOH) to form catechol derivatives .

Electrophilic Substitution Reactions

-

Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the para position of the 4-chlorobenzyl ring.

-

Sulfonation : Concentrated H₂SO₄ at 100°C results in sulfonation of the dimethoxyphenyl group .

Photochemical Degradation

Under UV light (λ = 254 nm), the triazolone ring undergoes cleavage via a Norrish Type I mechanism, producing:

-

4-Chlorobenzaldehyde (from the benzyl group)

| Degradation Product | Formation Pathway | Conditions |

|---|---|---|

| 4-Chlorobenzaldehyde | Oxidative cleavage | UV light, O₂ |

| 2,4-Dimethoxyacetophenone | β-scission | UV light |

Biological Activity-Driven Modifications

-

Antifungal Derivatives : Reaction with CS₂ in alkaline media replaces the 3-keto group with a thione, enhancing antifungal potency .

-

Anticancer Analogues : Copper-catalyzed 1-arylation using diaryliodonium salts introduces electron-withdrawing groups (e.g., -NO₂) at position 1 .

Stability and Byproduct Analysis

-

Thermal Stability : Decomposes above 250°C, releasing CO and NH₃.

-

Hydrolytic Byproducts : Acidic hydrolysis (HCl/H₂O) yields 4-chlorobenzylamine and 2,4-dimethoxyphenylurea .

Comparative Reactivity Table

| Reaction Type | Reagents | Position Modified | Key Observation |

|---|---|---|---|

| Nucleophilic Addition | NH₂NH₂ | C-3 (keto group) | Forms stable hydrazone |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | C-4 (chlorobenzyl) | Meta-directing effect of Cl |

| Oxidative Demethylation | HBr/AcOH | OCH₃ groups | Selectivity for para-methoxy |

Industrial-Scale Optimization

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected 1,2,4-Triazol-3-One Derivatives

Key Observations :

- The target compound distinguishes itself with a 2,4-dimethoxyphenyl group, which may enhance lipophilicity and membrane permeability compared to chlorophenyl or indole-containing analogs .

- Compound 9b (from ) shares the 4-chlorobenzyl group but incorporates a piperazine chain, likely improving water solubility and bioavailability .

- Posaconazole () demonstrates how bulkier substituents (e.g., tetrahydrofuran and piperazine) broaden antifungal activity but may increase metabolic complexity .

Q & A

Q. What are the optimal synthetic routes for 2-(4-chlorobenzyl)-4-(2,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can purity be ensured?

Methodological Answer: The synthesis of triazolone derivatives typically involves cyclocondensation of hydrazides with carbonyl compounds or multi-step functionalization. For this compound, a plausible route includes:

Hydrazide Formation : React 2,4-dimethoxyphenylacetic acid hydrazide with 4-chlorobenzyl chloride under basic conditions to form the intermediate.

Cyclization : Reflux the intermediate in ethanol with catalytic acetic acid to induce triazole ring formation .

Purification : Recrystallization in ethanol/water (1:1) improves purity, as demonstrated for analogous triazolones (yields: 48–81%; melting points: 147–248°C) .

Q. Table 1: Representative Reaction Conditions for Triazolone Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity Method |

|---|---|---|---|

| Hydrazide Formation | KOH, EtOH, 80°C, 6h | 65–75 | TLC (Silica Gel) |

| Cyclization | Glacial AcOH, reflux, 4h | 70–85 | Recrystallization |

| Purification | Ethanol/water (1:1), slow cooling | >95% | NMR, MP analysis |

Q. Which spectroscopic techniques are most effective for characterizing the structure of this triazolone derivative?

Methodological Answer:

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .

- NMR :

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns consistent with the triazole core .

Advanced Research Questions

Q. How can computational methods like DFT assist in predicting the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations can:

- Optimize Geometry : Determine bond lengths and angles (e.g., triazole ring planarity) .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., electron-deficient triazole ring) for reaction mechanism studies .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., charge transfer interactions with biological targets) .

Q. Table 2: Key DFT Parameters for Triazolone Derivatives

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.2 | Electron-donating capacity |

| LUMO Energy | -1.8 | Electron-accepting capacity |

| Band Gap (ΔE) | 4.4 | Chemical stability/reactivity |

Q. What strategies can resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial activity) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chlorobenzyl vs. methoxyphenyl) on bioactivity .

- Computational Docking : Validate target binding modes (e.g., triazole interaction with bacterial enzymes) to explain discrepancies .

Q. How does the substitution pattern influence physicochemical properties and bioactivity?

Methodological Answer:

- Chlorobenzyl Group : Enhances lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility .

- 2,4-Dimethoxyphenyl : Electron-donating groups stabilize the triazole ring via resonance, affecting redox properties and metabolic stability .

- Methyl Group at C5 : Steric hindrance may limit rotational freedom, altering binding kinetics .

Q. Table 3: Substituent Effects on Key Properties

| Substituent | logP | Solubility (mg/mL) | MIC (µg/mL) |

|---|---|---|---|

| 4-Chlorobenzyl | 3.2 | 0.12 | 8.5 |

| 2,4-Dimethoxyphenyl | 2.8 | 0.25 | 12.0 |

| 5-Methyl | 3.0 | 0.18 | 6.7 |

Q. What experimental designs are suitable for evaluating antimicrobial mechanisms?

Methodological Answer:

- Time-Kill Assays : Monitor bacterial viability over 24h to distinguish bactericidal vs. bacteriostatic effects .

- Synergy Studies : Combine with known inhibitors (e.g., β-lactamase inhibitors) to identify target pathways .

- Resistance Induction : Serial passage experiments under sub-MIC conditions to assess resistance development risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.